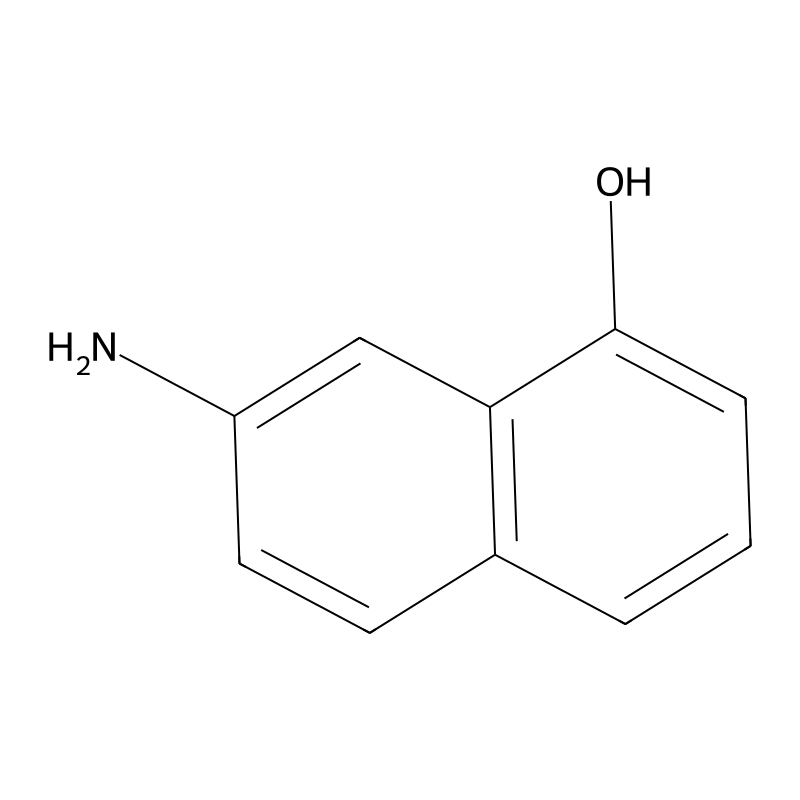

7-aminonaphthalen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Amino-1-naphthol is an organic compound derived from naphthalene, a two-ringed aromatic hydrocarbon. While research on its direct applications in scientific research is limited, it serves as a precursor for various other molecules with diverse applications. Studies have explored various methods for synthesizing 7-amino-1-naphthol, including:

- Ullmann coupling reaction: This method involves reacting 1-bromo-2-naphthol with copper to form the desired product ().

Applications as a Precursor:

-Amino-1-naphthol's primary value lies in its role as a starting material for synthesizing other valuable compounds used in scientific research. Some notable examples include:

- Fluorescent dyes: By introducing various functional groups, 7-amino-1-naphthol can be transformed into fluorescent dyes employed in various research applications, such as bioimaging and cell labeling ().

- Pharmaceutical drugs: Modifications of 7-amino-1-naphthol have led to the development of several drugs, including some with anti-tumor properties ().

- Sensors: Researchers have explored the potential of 7-amino-1-naphthol derivatives for developing chemical sensors due to their ability to selectively interact with specific target molecules ().

7-Aminonaphthalen-1-ol is an organic compound characterized by its naphthalene structure with an amino group and a hydroxyl group attached. Its molecular formula is , and it has a molecular weight of approximately 159.18 g/mol. This compound appears as a gray to brown solid and is soluble in methanol, with a melting point ranging from 206°C to 210°C . The structure can be represented as follows:

textOH |C10H7-NH2

The compound is notable for its potential applications in various

- Electrophilic Substitution: The hydroxyl group can facilitate electrophilic substitutions at different positions on the naphthalene ring, making it a versatile intermediate in organic synthesis.

- Bucherer Reaction: This reaction involves the ammonolysis of naphthol derivatives, leading to the formation of aminonaphthols.

- Diazo Coupling: The compound can undergo azo coupling reactions, forming azo dyes that are widely used in textiles and other applications .

7-Aminonaphthalen-1-ol exhibits various biological activities. It has been studied for its potential effects on human health, particularly related to its metabolites. Research indicates that it may play a role in modulating hormonal levels, such as testosterone, thereby affecting reproductive health . Additionally, compounds related to 7-aminonaphthalen-1-ol have shown antimicrobial properties, making them candidates for further pharmacological exploration.

Several methods exist for synthesizing 7-aminonaphthalen-1-ol:

- Reduction of Naphthalene Derivatives: Starting from naphthalene or its derivatives, nitration followed by reduction can yield aminonaphthol derivatives.

- One-Pot Reactions: Recent advancements have introduced eco-friendly one-pot multicomponent reactions that efficiently synthesize aminoalkyl naphthols .

- Sulfonation followed by Hydrolysis: The sodium salt of 1-aminonaphthalene-7-sulfonic acid can be treated with potassium hydroxide to yield 7-aminonaphthalen-1-ol after hydrolysis .

7-Aminonaphthalen-1-ol finds utility in various fields:

- Dye Manufacturing: It serves as an important coupling component in the production of metal-complex dyes and azo dyes.

- Pharmaceuticals: The compound is being explored for potential therapeutic applications due to its biological activity.

- Chemical Testing: It is used in various chemical tests for detecting specific compounds .

Research into the interactions of 7-aminonaphthalen-1-ol with other biological molecules has highlighted its potential as a modulator in biochemical pathways. Studies suggest that it may influence enzyme activities and receptor interactions, which could lead to therapeutic applications in treating hormonal imbalances or infections .

Several compounds share structural similarities with 7-aminonaphthalen-1-ol. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Aminonaphthalene | Lacks hydroxyl group; primarily used in dye synthesis. | |

| 4-Aminonaphthalen-1-ol | Hydroxyl at different position; distinct reactivity. | |

| 6-Aminonaphthalen-1-ol | Similar structure but different substitution pattern. | |

| 8-Aminonaphthalen-2-ol | Exhibits different biological activity due to position. |

These compounds differ primarily in the position of their functional groups on the naphthalene ring, which significantly influences their reactivity and applications.